3-(2-(叔丁氧羰基)肼基)苯甲酸

描述

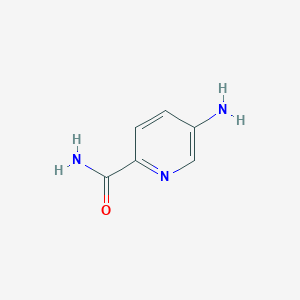

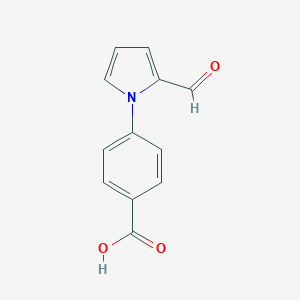

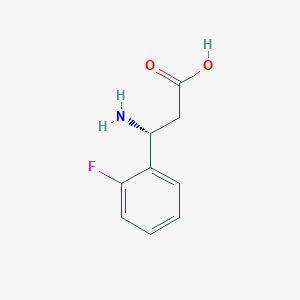

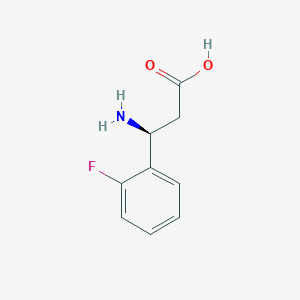

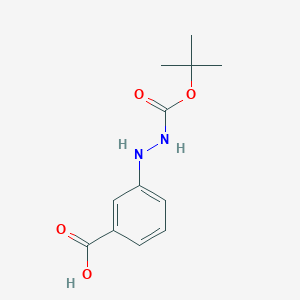

“3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid” is a chemical compound with the CAS Number: 156899-02-4. It has a molecular weight of 252.27 and its molecular formula is C12H16N2O4 .

Molecular Structure Analysis

The InChI Code of the compound is1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a high GI absorption and is not BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 .科学研究应用

合成和化学应用

- 使用亲电胺化方法合成了末端叔丁氧羰基(Boc)保护的肼基酸,它们是修饰肽和具有生物活性的杂环衍生物的中间体。该过程利用 N-Boc-O-甲苯磺酰羟胺作为有效的 NH-Boc 转移试剂。该方法已用于将氨基酸衍生物(如氨基酯和氨基醇)转化为 β-Boc-肼基衍生物 (Baburaj & Thambidurai,2012)。

- 对作为稳定红色固体的 3-(N-叔丁基-N-氨基氧基)苯甲酸的一项研究揭示了它的晶体学和磁性。固体形成硝氧自由基到芳基 CH 接触的链,并在较低温度下显示出反铁磁行为,表明在材料科学和磁性研究中具有潜在用途 (Baskett & Lahti,2005)。

- 制备了表现出羟基偶氮-腙互变异构的邻-苯偶氮萘酚的新型显色酯。这些酯,包括苏丹 I 和苏丹红 B 的光敏苯甲酸酯和酸敏叔丁氧羰基酯,被锁定在排他性的偶氮构型中。由于它们独特的光谱特性和转化动力学,它们在标记、商品标签、光学数据存储和传感方面具有潜在的应用 (Kocher、Weder & Smith,2003)。

在聚合物和材料科学中的应用

- 合成了各种 N-叔丁氧羰基(Boc)-保护的-N-取代肼。当这些受保护的肼用于 SNAr 取代时,所得产物是 N-1-取代的氮杂苯并噻吩并吲哚、蒽并吡唑和氮杂蒽并吡唑的前体。这证明了该化合物在合成杂环化合物和聚合物中的用途 (Oliva 等人,2000)。

- 对 3,5 二叔丁基 4 羟基苯甲酸的分子结构、振动、紫外、核磁共振、HOMO-LUMO、MEP、NLO 和 NBO 分析的研究突出了它在理解对材料科学和药物设计至关重要的分子相互作用和性质方面的意义 (Mathammal 等人,2016)。

催化和反应机理

- 市售杂多酸 H3PW12O40 被证明是叔丁基二碳酸二叔丁酯对胺进行 N-叔丁氧羰基化的有效催化剂,突出了其作为有机合成中环保催化剂的潜力 (Heydari、Shiroodi、Hamadi、Esfandyari & Pourayoubi,2007)。

安全和危害

The compound has been classified with the signal word “Warning”. Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe its mode of action. Given its structural features, it is plausible that the compound could interact with various enzymes or receptors in the body, potentially altering their function .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Result of Action

The molecular and cellular effects of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid’s action are currently unknown due to the lack of research on this compound .

Action Environment

Like many other compounds, factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .

属性

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALBKMGURMIQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617127 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid | |

CAS RN |

156899-02-4 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。